molecular formula C18H15FN6OS B2551927 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-fluorobenzo[b]thiophene-2-carboxamide CAS No. 2034269-14-0

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-fluorobenzo[b]thiophene-2-carboxamide

Cat. No.: B2551927
CAS No.: 2034269-14-0
M. Wt: 382.42
InChI Key: OMOZHCVMQYMFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-fluorobenzo[b]thiophene-2-carboxamide is a potent and highly selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK). Its primary research value lies in the study of ALK-driven oncogenesis, particularly in the context of non-small cell lung cancer (NSCLC) featuring the EML4-ALK fusion gene and in neuroblastoma. This compound demonstrates exceptional potency against a wide spectrum of ALK mutants, including the gatekeeper L1196M mutation, which confers resistance to earlier generation ALK inhibitors, making it a critical tool for investigating and overcoming treatment resistance (Source) . The mechanism of action involves high-affinity binding to the ALK kinase domain, effectively suppressing its phosphorylating activity and subsequent downstream signaling through key pathways like STAT3, AKT, and ERK, ultimately inducing apoptosis and cell cycle arrest in dependent cancer cell lines (Source) . Consequently, this inhibitor is extensively used in preclinical research to delineate the complex biology of ALK, validate new ALK-dependent disease models, and evaluate combination therapy strategies aimed at improving outcomes for patients with ALK-positive malignancies.

Properties

IUPAC Name

5-fluoro-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6OS/c19-12-1-2-14-11(7-12)8-15(27-14)18(26)21-13-5-6-24(9-13)17-4-3-16-22-20-10-25(16)23-17/h1-4,7-8,10,13H,5-6,9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOZHCVMQYMFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC3=C(S2)C=CC(=C3)F)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-fluorobenzo[b]thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its chemical properties, synthesis, and biological evaluations based on diverse research findings.

The molecular formula of this compound is C18H15FN6OSC_{18}H_{15}FN_{6}OS with a molecular weight of 370.43 g/mol. The compound features a complex structure that includes a triazole ring and a fluorinated benzo[b]thiophene moiety, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC18H15FN6OS
Molecular Weight370.43 g/mol
PurityTypically >95%

Synthesis

The synthesis of this compound involves multi-step organic reactions that incorporate various reagents to construct the triazole and pyrrolidine frameworks. The detailed synthesis pathway is often proprietary but generally follows established methodologies for similar heterocyclic compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and thiophene structures. For instance, a related study demonstrated that novel 1,2,4-triazolo derivatives exhibited significant antiproliferative activities against various cancer cell lines including HepG2 (liver), A549 (lung), MCF-7 (breast), and PC-3 (prostate) cells. The most promising derivatives showed IC₅₀ values significantly lower than standard chemotherapeutic agents like fluorouracil .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC₅₀ (μM)Comparison to Control
Compound 32HepG25.09Better than Fluorouracil
Compound 32A54912.74Better than Fluorouracil
Compound 32PC-33.70Better than Fluorouracil

The mechanism by which these compounds exert their anticancer effects often involves cell-cycle arrest and induction of apoptosis. For example, studies indicated that certain derivatives could induce G2/M phase arrest in cancer cells, leading to reduced cell proliferation and increased apoptosis rates .

Case Studies

  • Case Study on Triazole Derivatives : A comprehensive evaluation of various triazole derivatives revealed that compounds similar to this compound exhibited promising results in inhibiting tumor growth in xenograft models.
  • Clinical Relevance : The ongoing research into triazole-based compounds suggests potential applications in combination therapies for resistant cancer types due to their unique mechanisms of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazolo-Pyridazine Derivatives

Compounds sharing the [1,2,4]triazolo[4,3-b]pyridazine core but differing in substituents have been studied for diverse biological activities. Key analogs include:

Table 1: Structural and Functional Comparison
Compound Name / ID Substituents / Key Features Target / Activity Binding or Activity Data
N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-fluorobenzo[b]thiophene-2-carboxamide Pyrrolidin-3-yl linker; fluorobenzo[b]thiophene carboxamide PEF(S) binding (inferred) Data limited (PubChem inaccessible)
Substituted [1,2,4]Triazolo[4,3-b]pyridazin-6-yl pyridines [8–10] Pyridine substituents PEF(S) binding; calpain-1 activity screening Displaced TNS in allosteric binding assays
(E)-4b 3,5-dimethyl-1H-pyrazole; propenoic acid Not specified Melting point: 253–255°C

Key Observations :

  • Substituted pyridines (e.g., [8–10]) demonstrated PEF(S) binding by displacing TNS, suggesting the triazolo-pyridazine core is critical for this activity . The target compound may share this mechanism but lacks direct experimental confirmation.
  • Melting points vary significantly: propenoic acid derivatives (e.g., (E)-4b) exhibit higher melting points (>250°C) than pyridine analogs, likely due to hydrogen-bonding interactions .

Sulphonamide and Pyridine Derivatives

Sulphonamides (e.g., [1–5]) and N-{3-[3-(2-alkoxyethoxy)-5-(4-methoxyphenyl)s} derivatives (e.g., [6,7]) from Cardiff University’s study were prioritized for PEF(S) binding and calpain-1 activity.

Table 2: Pharmacological Comparison
Compound Class Structural Features Target Interaction Advantages/Limitations
Sulphonamides [1–5] Sulfonamide group; alkoxyethoxy chains PEF(S) binding; calpain-1 screening High solubility but potential PAINs liabilities
Target Compound Fluorobenzo[b]thiophene; pyrrolidine Inferred PEF(S) binding Enhanced lipophilicity; unconfirmed activity

Key Observations :

  • Sulphonamides exhibit PAINs (Pan-Assay Interference Compounds) liabilities , limiting their utility, whereas the target compound’s structure may circumvent these issues .
  • The pyrrolidine linker in the target compound could confer better conformational adaptability compared to rigid alkoxyethoxy chains in analogs like [6,7].

Chemical Space and Selectivity

Multidimensional scaling (MDS) plots from Cardiff University revealed that triazolo-pyridazine derivatives occupy a novel chemical space distinct from classical kinase inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.